![molecular formula C9H9ClF2O B1444174 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene CAS No. 1404194-47-3](/img/structure/B1444174.png)
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene is a halogenated aromatic ether characterized by a benzene ring substituted with two methyl groups at the 1- and 3-positions and a chloro(difluoro)methoxy group at the 2-position. The chloro(difluoro)methoxy substituent introduces significant steric and electronic effects, making the compound a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the target compound . The reaction conditions typically include the use of an inert atmosphere and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals, including flame retardants and UV absorbers.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of chloro and difluoromethoxy groups enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
X-ray diffraction studies of structurally related halogenated benzoates (e.g., 2-(benzofuran-2-yl)-2-oxoethyl 4-substituted benzoates) reveal key trends:
- Substituent Effects on Crystal Packing: Chloro (-Cl) and nitro (-NO₂) substituents enhance intermolecular interactions (e.g., hydrogen bonding and π-π stacking) compared to methyl (-CH₃) or methoxy (-OCH₃) groups, as shown in Table 1 of .
- Bond Length Variations: The C-O bond length in the methoxy group of 2-[chloro(difluoro)methoxy]-1,3-dimethyl-benzene is expected to differ from non-fluorinated analogs due to the electron-withdrawing effects of fluorine. For example, in 4-chloro-substituted benzoates (4b), C-Cl bond lengths average 1.74 Å, while C-F bonds in difluoro analogs are shorter (~1.32–1.35 Å) .
Table 1: Structural Parameters of Halogenated Aromatic Compounds
Compound | Substituent(s) | C-X Bond Length (Å) | Notable Interactions |
---|---|---|---|
4b (4-chloro benzoate) | -Cl | 1.74 | Strong C-Cl···H hydrogen bonds |
4d (4-methoxy benzoate) | -OCH₃ | 1.43 (C-O) | Weak π-π stacking |
2-[Cl(F₂)methoxy]-1,3-DMB | -OCHF₂Cl | ~1.33 (C-F), 1.79 (C-Cl) | Predominant van der Waals interactions |
Table 2: Antimicrobial Activity of Halogenated Compounds
Compound ID | Substituents | MIC Against S. aureus (μg/mL) | Activity Trend |
---|---|---|---|
14 | Fluoro | 1.56 | Moderate |
16 | Chloro | 1.56 | Moderate |
19 | Difluoro | 0.78 | Enhanced |
20 | Dichloro | 0.78 | Enhanced |
Physicochemical and Regulatory Considerations
- Toxicity and Stability : Chloro- and fluoro-substituted compounds, such as those listed in (e.g., trifluorochloroethylene), often exhibit higher environmental persistence but lower acute toxicity compared to brominated analogs .
- Regulatory Status : Perfluorinated compounds (PFCs) with similar substituents () are subject to strict regulations due to bioaccumulation risks, though this compound’s shorter carbon chain may mitigate these concerns .
Biological Activity
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a difluoromethoxy group attached to a dimethyl-substituted benzene ring. These functional groups contribute to its reactivity and biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective as pharmaceuticals.
Biological Activities
1. Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its potential to inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. Specific studies have shown promising results against various viruses, although detailed mechanisms remain to be fully elucidated.
2. Anticancer Activity
The compound has also demonstrated notable anticancer properties. In vitro studies have reported that it can induce apoptosis in cancer cell lines, such as the AMJ13 breast cancer cell line. At concentrations of 40 and 60 µg/ml, it achieved inhibition rates of 66% and 68% after 72 hours of exposure, indicating its potential as a therapeutic agent against certain types of cancer . The cytotoxic effects were concentration-dependent, with lower concentrations still exhibiting some level of activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that lead to cell death or reduced viral load.
- Formation of Reactive Intermediates : The difluoromethoxy group enhances the formation of reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene, and how can reaction conditions be optimized?
A multi-step synthesis involving electrophilic substitution or nucleophilic methoxy-difluorochlorination is typically employed. For example, highlights derivatization strategies using chloro-trifluoromethyl benzene analogs, suggesting that halogenated intermediates (e.g., 1,3-dimethylbenzene derivatives) can be functionalized via SN2 reactions with chloro-difluoromethoxy groups. Optimization may involve controlling temperature (0–5°C for halogenation steps), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents like NaH or K₂CO₃ to minimize side reactions .
Q. How can analytical techniques resolve structural ambiguities in this compound?
- NMR Spectroscopy : Use and NMR to confirm the presence of the chloro-difluoro-methoxy group. demonstrates that chemical shifts for CFCl groups typically appear at δ -70 to -90 ppm.
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction is recommended, as shown in for structurally similar halogenated aromatics.
- GC-MS/HPLC : Monitor purity and detect byproducts using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound?
- Storage : Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the chloro-difluoro-methoxy group ( ).
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential halogenated intermediate toxicity.
- Waste Disposal : Neutralize reactive halogens with aqueous NaHSO before disposal ( ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro-difluoro-methoxy substituent in electrophilic aromatic substitution (EAS)?
Density Functional Theory (DFT) calculations can model the electronic effects of the substituent. The electron-withdrawing nature of the CFCl group reduces ring electron density, directing EAS to meta positions. provides SMILES/InChI data for analogous compounds, enabling comparative molecular orbital analysis using software like Gaussian or ORCA. Validate predictions experimentally via regioselectivity studies in nitration or sulfonation reactions .
Q. What strategies mitigate contradictions in spectral data for derivatives of this compound?
- Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in CFCl groups) by variable-temperature NMR.
- Isotopic Labeling : Incorporate or to track methoxy group stability under acidic/basic conditions ( ).
- Cross-Validation : Combine MS fragmentation patterns with IR carbonyl stretches (1650–1750 cm) to confirm functionalization sites .
Q. How does the chloro-difluoro-methoxy group influence biological activity in structural analogs?
discusses fluorinated benzyl ethers with acaricidal properties, suggesting that the CFCl group enhances lipid membrane permeability. To evaluate bioactivity:
- In vitro assays : Test against target enzymes (e.g., acetylcholinesterase for neurotoxic effects) using fluorogenic substrates.
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC values to guide lead optimization .
Q. What mechanistic pathways explain the thermal decomposition of this compound?
Thermogravimetric analysis (TGA) and pyrolysis-GC-MS can identify degradation products. notes that halogenated aromatics decompose via radical pathways at >200°C, releasing HCl and HF. Mitigation strategies include stabilizing the methoxy group with bulky ortho-methyl substituents to sterically hinder bond cleavage .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphine ligands in asymmetric catalysis ( ).
- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during methoxy group formation.
- CD Spectroscopy : Monitor enantiomeric excess (ee) by comparing Cotton effects at 220–250 nm .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUPZJONDIQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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